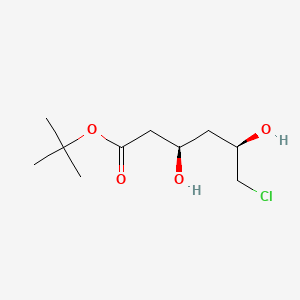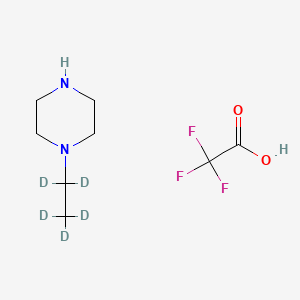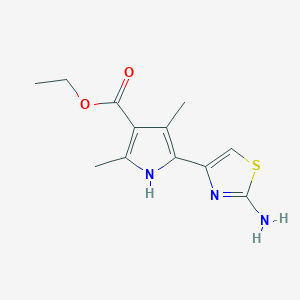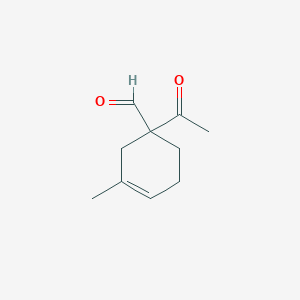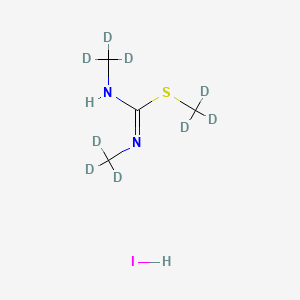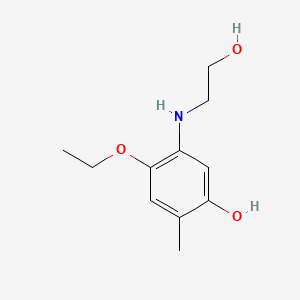
4-Ethoxy-5-(2-hydroxyethylamino)-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-5-(2-hydroxyethylamino)-2-methylphenol is an organic compound with a complex structure that includes ethoxy, hydroxyethylamino, and methylphenol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-(2-hydroxyethylamino)-2-methylphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the ethoxylation of a phenol derivative, followed by the introduction of the hydroxyethylamino group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.
化学反応の分析
Types of Reactions
4-Ethoxy-5-(2-hydroxyethylamino)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various amines or alcohols.
科学的研究の応用
4-Ethoxy-5-(2-hydroxyethylamino)-2-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.
Industry: It can be used in the production of dyes, polymers, and other materials with specialized properties.
作用機序
The mechanism by which 4-Ethoxy-5-(2-hydroxyethylamino)-2-methylphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the ethoxy and methylphenol groups contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-methylphenol: Lacks the ethoxy and hydroxyethylamino groups, resulting in different chemical properties and reactivity.
4-Ethoxy-2-methylphenol: Similar structure but without the hydroxyethylamino group, leading to different biological interactions.
5-(2-Hydroxyethylamino)-2-methylphenol: Lacks the ethoxy group, affecting its solubility and reactivity.
Uniqueness
4-Ethoxy-5-(2-hydroxyethylamino)-2-methylphenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
4-ethoxy-5-(2-hydroxyethylamino)-2-methylphenol |
InChI |
InChI=1S/C11H17NO3/c1-3-15-11-6-8(2)10(14)7-9(11)12-4-5-13/h6-7,12-14H,3-5H2,1-2H3 |
InChIキー |
JJSXWPCQCBFUPP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C(=C1)C)O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
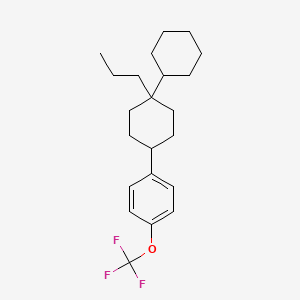
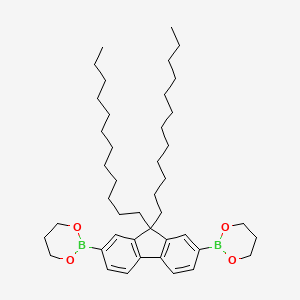
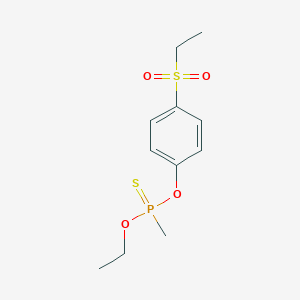
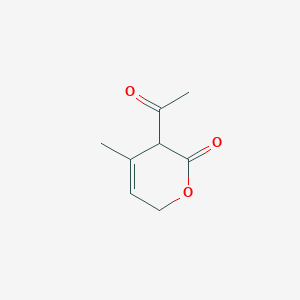

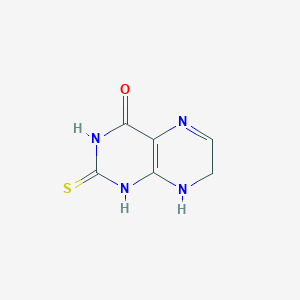
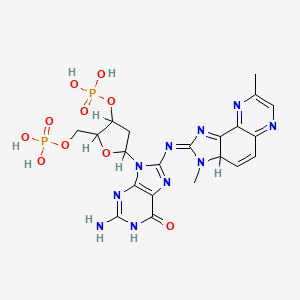
![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
